Phosgene

Beschreibung

This compound is a colorless nonflammable gas that has the odor of freshly cut hay. It is a manufactured chemical, but small amounts occur naturally from the break down of chlorinated compounds. This compound is used in the manufacture of other chemicals such as dyestuffs, isocyanates, polycarbonates and acid chlorides; it is also used in the manufacture of pesticides and pharmaceuticals. This compound can also be used to separate ores. This compound is a gas at room temperature, but is sometimes stored as a liquid under pressure or refrigeration.

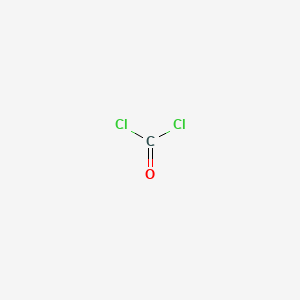

This compound is an acyl chloride obtained by substitution of both hydrogens of formaldehyde by chlorine. It derives from a formaldehyde.

Structure

3D Structure

Eigenschaften

IUPAC Name |

carbonyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2O/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYAWVDWMABLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2O, COCl2 | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosgene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosgene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024260 | |

| Record name | Phosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosgene appears as a colorless gas or very low-boiling, volatile liquid with an odor of new-mown hay or green corn. Extremely toxic. Warning properties of the gas inhaled are slight, death may occur within 36 hours (Lewis, 3rd ed., 1993, p. 1027). Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.5 ppm Source/use/other hazard: Dye, pesticide, and other industries; history as war gas, corrosive/irritating., Gas or Vapor, Colorless gas with a suffocating odor like musty hay; Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 3.4 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a suffocating odor like musty hay., Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47 °F. Shipped as a liquefied compressed gas.] | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosgene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/24 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

47 °F at 760 mmHg (EPA, 1998), 8.2 °C at 760 mm Hg, 8 °C, 47 °F | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very slightly soluble (NTP, 1992), Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons, Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid, Solubility in water: reaction, Slight | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.432 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.3719 at 25 °C, Density at critical point: 0.52 g/cu cm, Relative density (water = 1): 1.4, 1.43 (liquid at 32 °F), 1.43 (Liquid at 32 °F), 3.48(relative gas density) | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.48 | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1215 mmHg at 68 °F (EPA, 1998), 1420 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 161.6, 1.6 atm | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorine (free), max 0.1%; hydrochloric acid, max 0.2%, Undesirable impurities in the production of phosgenes are sulfur chlorides | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas]., Colorless to light yellow liquid or easilty liquefied gas, Colorless gas at room temperature and normal pressure, Impurities may cause discoloration of the product to pale yellow to green /liquid/, Light yellow liquid when refrigerated or compressed. | |

CAS No. |

75-44-5 | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosgene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosgene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosgene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonic dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosgene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosgene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117K140075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SY557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-180 °F (EPA, 1998), -118 °C, -128 °C, -180 °F, -198 °F | |

| Record name | PHOSGENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSGENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSGENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSGENE (CARBONYL CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/583 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosgene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Genesis of a Lethal Molecule: A Technical Guide to John Davy's 1812 Synthesis of Phosgene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical synthesis of phosgene (carbonyl dichloride, COCl₂), a compound of significant industrial importance and notorious for its use as a chemical weapon. We revisit the seminal work of John Davy, who first isolated and identified this deceptively simple molecule in 1812. This document provides a detailed account of his experimental methodology, quantitative observations, and the scientific context of his discovery, offering valuable insights for researchers in synthetic chemistry and the history of science.

Historical Context and Discovery

In 1812, the British chemist John Davy, brother of the renowned Sir Humphry Davy, conducted a series of experiments on the interaction of "carbonic oxide" (carbon monoxide) and "oxymuriatic acid" (chlorine). At the time, the elemental nature of chlorine was a subject of debate. Davy's investigation into the reactions of this greenish-yellow gas led to the serendipitous discovery of a new, highly reactive gaseous compound.

By exposing a mixture of carbon monoxide and chlorine to sunlight, Davy observed the formation of a novel substance with a pungent, suffocating odor.[1] He aptly named this new gas "this compound," derived from the Greek words phos (light) and genesis (birth), in direct reference to the crucial role of light in its creation.[1] His findings were published in the prestigious Philosophical Transactions of the Royal Society of London in a paper titled "On a gaseous compound of carbonic oxide and chlorine."[1][2]

Experimental Protocols

Based on Davy's 1812 publication and knowledge of early 19th-century laboratory practices, the following experimental protocols for the synthesis of this compound can be reconstructed.

Preparation of Reactant Gases

2.1.1. Carbonic Oxide (Carbon Monoxide, CO)

In the early 19th century, carbon monoxide was typically prepared by the deoxygenation of metallic oxides with charcoal at high temperatures or by the dehydration of organic acids. A common laboratory method involved the dehydration of oxalic acid or formic acid with concentrated sulfuric acid.[3][4][5]

-

Procedure:

-

Place a quantity of oxalic acid crystals in a round-bottomed flask.

-

Carefully add concentrated sulfuric acid to the flask.

-

Gently heat the mixture. The reaction produces a mixture of carbon monoxide and carbon dioxide.

-

Bubble the resulting gas mixture through a concentrated solution of potassium hydroxide (B78521) to scrub the carbon dioxide, yielding purified carbon monoxide.

-

Collect the carbon monoxide gas over water or mercury in a pneumatic trough.

-

2.1.2. Chlorine (Cl₂)

The established laboratory method for the preparation of chlorine gas during this period was the oxidation of hydrochloric acid with manganese dioxide.[6][7][8][9]

-

Procedure:

-

Place manganese dioxide in a flask.

-

Add concentrated hydrochloric acid to the flask.

-

Gently heat the mixture to initiate the reaction, producing chlorine gas.

-

To remove hydrogen chloride impurities, bubble the gas through water.

-

Subsequently, dry the chlorine gas by passing it through concentrated sulfuric acid.

-

Collect the dense, greenish-yellow gas by upward displacement of air.

-

Synthesis of this compound

Davy described two variations of his experiment. The primary method involved a static reaction in a glass globe, while a second, more rapid method utilized a glass tube over mercury.

2.2.1. Method 1: Reaction in an Evacuated Glass Globe

-

Apparatus:

-

An evacuated glass globe fitted with stopcocks.

-

A receiver for mixing gases.

-

A mercury trough.

-

Drying agent: Fused "muriate of lime" (fused calcium chloride).

-

-

Procedure:

-

Thoroughly dry the glass globe and the gas receiver.

-

Dry the prepared carbon monoxide and chlorine gases by passing them over fused calcium chloride.

-

Introduce approximately equal volumes of the dried carbon monoxide and chlorine into the gas receiver.

-

Transfer the gas mixture from the receiver to the evacuated glass globe.

-

Expose the sealed glass globe to bright, direct sunlight.

-

After approximately 15 minutes, the characteristic greenish-yellow color of the chlorine gas will disappear, indicating the completion of the reaction.

-

To measure the volume change, the stopcock of the globe is opened under mercury that has been recently boiled to remove dissolved air. A significant absorption of mercury will be observed.

-

2.2.2. Method 2: Rapid Synthesis in a Glass Tube

-

Apparatus:

-

A glass tube.

-

A mercury trough.

-

-

Procedure:

-

Fill a glass tube with mercury and invert it in a mercury trough.

-

Introduce equal volumes of dried carbon monoxide and chlorine gas into the tube over the mercury.

-

Immediately expose the tube to bright sunlight.

-

A rapid reaction ensues, with the condensation of the gases and the disappearance of the chlorine color occurring in under a minute. The reaction is complete in approximately 10 minutes.

-

Quantitative Data

The following table summarizes the quantitative observations reported by John Davy in his 1812 publication. It is important to note that the precision of measurements in the early 19th century was limited compared to modern standards.

| Parameter | Observation | Notes |

| Reactant Ratio | "About equal volumes" of carbonic oxide and chlorine. | This implies a 1:1 molar ratio, consistent with the stoichiometry of the reaction (CO + Cl₂ → COCl₂). |

| Reaction Time | Approximately 15 minutes (glass globe method); Approximately 10 minutes (glass tube method). | The reaction is light-dependent and proceeds more rapidly with intense sunlight. |

| Volume Change | The resulting gas volume is "just equal to one-half the volume of the mixture." | This is a crucial observation that supports the combination of one volume of carbon monoxide with one volume of chlorine to produce one volume of this compound, as per Gay-Lussac's Law of Combining Volumes. |

| Temperature | Not explicitly stated. | Assumed to be ambient laboratory temperature, influenced by exposure to sunlight. |

| Pressure | Not explicitly stated. | Assumed to be atmospheric pressure. |

Experimental Workflow and Logical Relationships

The synthesis of this compound as described by John Davy follows a logical progression from the preparation of the reactant gases to their reaction under the influence of light and subsequent observation of the product. This workflow can be visualized as follows:

Conclusion

John Davy's 1812 synthesis of this compound stands as a landmark achievement in the history of chemistry. His meticulous experimental approach, despite the limited resources of his time, not only led to the discovery of a new and important chemical compound but also provided quantitative evidence that contributed to the developing understanding of gas laws and stoichiometry. This technical guide provides a comprehensive overview of his pioneering work, offering valuable historical and practical insights for today's scientific community. The recreation and understanding of these foundational experiments underscore the ingenuity of early chemists and the enduring principles of chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. John Davy [web.lemoyne.edu]

- 3. CHEM-GUIDE: Laboratory preparation, properties and uses of carbon monoxides [chem-guide.blogspot.com]

- 4. Carbon monoxide (CO) : Preparation, Properties, Structure and Poisoning. [chemicalnote.com]

- 5. prepchem.com [prepchem.com]

- 6. chemistrypage.in [chemistrypage.in]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

Phosgene (COCl₂): A Technical Guide to its Molecular Structure, Properties, and Biological Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosgene (carbonyl dichloride, COCl₂) is a highly reactive C1 building block of significant industrial importance, primarily in the synthesis of polycarbonates, polyurethanes, and other fine chemicals.[1][2] Despite its utility, it is an insidious and potent pulmonary toxicant, historically notorious for its use as a chemical warfare agent.[3][4] This technical guide provides an in-depth review of the molecular structure, physicochemical properties, and chemical reactivity of this compound. It details the experimental protocols for its industrial synthesis and common laboratory-scale reactions. Furthermore, this document elucidates the molecular signaling pathways central to its toxicity, offering critical insights for drug development professionals and toxicologists. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Molecular Structure and Physicochemical Properties

This compound is a planar molecule, a geometry predicted by VSEPR theory and confirmed through experimental methods such as microwave spectroscopy.[1][5] The central carbon atom is sp² hybridized, bonded to one oxygen atom via a double bond and to two chlorine atoms via single bonds, resulting in a trigonal planar geometry.[6][7] The double bond between carbon and oxygen creates electronic repulsion, compressing the Cl-C-Cl bond angle to approximately 111.8°, which is less than the ideal 120° of a perfect trigonal planar structure.[8][9]

Molecular Geometry

The precise structural parameters of this compound have been determined experimentally, primarily through microwave spectroscopy and gas-phase electron diffraction.[5] These data are crucial for understanding its reactivity and modeling its interactions with biological molecules.

| Parameter | Experimental Value | Reference |

| Bond Lengths | ||

| C=O | 1.166 - 1.18 Å | [1][5] |

| C-Cl | 1.74 - 1.746 Å | [1][5] |

| Bond Angles | ||

| Cl-C-Cl | 111.3° - 111.91° | [5][10] |

| O=C-Cl | ~124.1° | [10] |

Physicochemical Properties

This compound is a colorless, non-flammable gas at standard temperature and pressure, with a characteristic odor resembling freshly cut hay or green corn at low concentrations.[11][12] This odor is an insufficient warning for hazardous exposure, as the detection threshold is above the permissible exposure limit.[1] It is typically shipped and stored as a liquefied compressed gas.[11]

| Property | Value | Reference(s) |

| Formula | COCl₂ | [1] |

| Molar Mass | 98.91 g·mol⁻¹ | [1][3] |

| Appearance | Colorless gas | [1] |

| Odor | Musty hay (low conc.), suffocating (high conc.) | [11][12] |

| Melting Point | -127.8 °C (-198 °F; 145.4 K) | [11] |

| Boiling Point | 7.56 °C (45.6 °F; 280.7 K) | [11] |

| Density (gas) | 4.248 g/L (15 °C) | [1] |

| Density (liquid) | 1.432 g/cm³ (0 °C) | [1] |

| Vapor Pressure | 161.6 kPa (1.6 atm) at 20 °C | [1][11] |

| Water Solubility | Reacts (hydrolyzes) | [1][4] |

| Solubility | Soluble in benzene, toluene, acetic acid | [1][11] |

| OSHA PEL (8-hr TWA) | 0.1 ppm (0.4 mg/m³) | [12] |

| NIOSH IDLH | 2 ppm | [4] |

Synthesis and Key Chemical Reactions

This compound's high electrophilicity makes it a versatile reagent for introducing a carbonyl group. Its reactions are central to the production of a vast array of polymers and chemical intermediates.

Industrial Synthesis of this compound

The primary industrial method for producing this compound involves the catalyzed, gas-phase reaction of purified carbon monoxide (CO) and chlorine (Cl₂).[13]

Experimental Protocol: Industrial Production This protocol describes a continuous, two-stage process adapted from established industrial methods.[1][14]

-

Reactant Preparation: High-purity carbon monoxide (in slight excess) and chlorine gas are dried and fed into a gas mixer.

-

First Stage Reaction: The gas mixture, at a pressure of 1-5 bar, enters a tubular reactor packed with an activated charcoal catalyst.[14] The temperature is maintained above 250 °C to achieve a rapid reaction of 95-98% of the chlorine.[14] The significant heat of reaction is removed by a cooling system, often used to generate steam.[14]

-

Cooling: The hot gas mixture exiting the first stage is cooled to between 50 °C and 120 °C.[14]

-

Second Stage Reaction: The cooled gases are passed through a second reactor, also containing activated charcoal and maintained at 50-100 °C, to drive the reaction to completion.[14]

-

Purification & Condensation: The product stream, now containing less than 50 ppm of residual chlorine, is cooled to below 7.6 °C to condense the this compound into its liquid form for storage or immediate on-site use.[14]

Phosgenation of Amines to Isocyanates

A primary application of this compound is the synthesis of isocyanates from primary amines, which are key monomers for polyurethanes.[1][15] The reaction proceeds through a carbamoyl (B1232498) chloride intermediate.

Experimental Protocol: Laboratory Synthesis of an Amino Acid Ester Isocyanate This protocol is adapted from a procedure using trithis compound, a safer solid this compound precursor, which generates this compound in situ.[16]

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with methylene (B1212753) chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and L-phenylalanine methyl ester hydrochloride (5.50 g, 25.5 mmol).

-

Cooling: The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Trithis compound (2.52 g, 8.42 mmol), which corresponds to 3 equivalents of this compound, is added in a single portion. The aqueous sodium bicarbonate acts as the base to neutralize the HCl byproduct.

-

Reaction: The mixture is stirred in the ice bath for 15 minutes. The reaction is typically rapid.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with methylene chloride.

-

Isolation: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the isocyanate product.

Toxicology and Molecular Mechanism of Injury

This compound exposure primarily affects the lungs, causing acute lung injury (ALI) that can progress to acute respiratory distress syndrome (ARDS).[17][18] A characteristic and dangerous feature of this compound poisoning is a potential latent period of up to 48 hours between exposure and the onset of severe symptoms like pulmonary edema.[19]

The toxicity stems from two primary chemical reactions within the respiratory tract: hydrolysis and, more significantly, acylation.[20][21]

-

Hydrolysis: this compound reacts slowly with water in the mucosal lining of the upper respiratory tract to form hydrochloric acid and carbon dioxide, causing moderate irritation.[1]

-

Acylation: As a highly electrophilic acyl chloride, this compound that penetrates deep into the lungs reacts with nucleophilic groups (-NH₂, -OH, -SH) present on cellular macromolecules, including proteins, phospholipids, and nucleic acids.[17][20][22] This covalent modification disrupts their biological function, leading to cellular damage.

The downstream effects of these initial chemical insults are complex, involving oxidative stress and inflammation that culminate in the breakdown of the alveolar-capillary barrier.

A key mechanism recently proposed for the intense oxidative stress is the acylation of a conserved tyrosine residue near the active site of mitochondrial superoxide dismutase 2 (SOD2).[23] This modification is thought to lock the enzyme's manganese cofactor in the Mn(II) state, preventing the catalytic removal of superoxide radicals. The resulting accumulation of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses (like glutathione, which is also depleted by this compound) and triggers a powerful inflammatory response.[20][23] This cascade damages the delicate blood-air barrier, leading to increased vascular permeability and the accumulation of protein-rich fluid in the alveoli, known as noncardiogenic pulmonary edema.[20] The Nrf2 signaling pathway is a critical cellular defense mechanism activated in response to this oxidative stress.[24][25]

Quantitative Toxicity Data

The toxicity of this compound is a function of both concentration and exposure duration, often expressed as the LCt₅₀ value (the dose resulting in 50% fatality).

| Species | LCt₅₀ (ppm·min) | LCt₅₀ (mg·min/m³) | Reference(s) |

| Human | ~500 (for 1 min) | ~2000 | [1][26] |

| Rat | 340 (for 30 min) | ~1377 | [1] |

| Mouse | 215.2 (for 26.9 min) | 871.6 | [26] |

| Dog | 1022 (for 20 min) | ~4139 | [1] |

| Cat | ~200 | 820 | [3] |

| Monkey | ~300 | 1230 | [3] |

Note: 1 ppm ≈ 4.05 mg/m³ at 25 °C and 1 atm.[11]

Conclusion

This compound remains a cornerstone of the modern chemical industry due to its unique reactivity as a carbonylating agent. A thorough understanding of its molecular structure is fundamental to appreciating this reactivity. However, its utility is inextricably linked to its extreme toxicity. The mechanism of injury, centered on the acylation of critical cellular macromolecules and subsequent induction of overwhelming oxidative stress and inflammation, presents a complex challenge. For drug development professionals, targeting these downstream pathways—such as bolstering antioxidant defenses via the Nrf2 pathway, mitigating the inflammatory cascade, or restoring blood-air barrier integrity—represents the most promising avenues for developing effective medical countermeasures against this compound-induced lung injury.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. americanchemistry.com [americanchemistry.com]

- 3. This compound | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. topblogtenz.com [topblogtenz.com]

- 10. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 11. This compound (HSG 106, 1998) [inchem.org]

- 12. This compound (CARBONYL CHLORIDE) | Occupational Safety and Health Administration [osha.gov]

- 13. scribd.com [scribd.com]

- 14. US4764308A - Process for the production of this compound with simultaneous generation of steam - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. This compound-Induced acute lung injury: Approaches for mechanism-based treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. gov.uk [gov.uk]

- 20. Mechanism of this compound-Induced Acute Lung Injury and Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conceptual Approaches for Treatment of this compound Inhalation-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | this compound-Induced acute lung injury: Approaches for mechanism-based treatment strategies [frontiersin.org]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Sulforaphane attenuates this compound-induced acute lung injury via the Nrf2-HO-1/NQO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

VSEPR Theory and the Planar Geometry of the Phosgene Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Valence Shell Electron Pair Repulsion (VSEPR) theory as it applies to the molecular geometry of phosgene (COCl₂). A comprehensive understanding of this compound's planar structure is crucial for professionals in drug development and chemical synthesis, as its geometry dictates its reactivity and biological interactions. This document outlines the theoretical prediction of this compound's structure, presents experimental data for verification, details the methodologies used to obtain this data, and illustrates relevant chemical and biological pathways.

Predicting Molecular Geometry with VSEPR Theory

The VSEPR theory is a fundamental model in chemistry used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms.[1][2] The theory posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's overall shape.[1]

For the this compound molecule, the central atom is carbon.[3][4] The application of VSEPR theory to determine its geometry follows a logical progression:

-

Valence Electron Count: The total number of valence electrons is calculated by summing the valence electrons of each atom in the molecule. Carbon contributes 4, oxygen contributes 6, and each chlorine atom contributes 7, for a total of 24 valence electrons.[1][3]

-

Lewis Structure: A plausible Lewis structure is drawn, with carbon as the central atom double-bonded to the oxygen atom and single-bonded to the two chlorine atoms. This arrangement satisfies the octet rule for all atoms.[1][3]

-

Electron Domains: The number of electron domains around the central carbon atom is determined. A double bond counts as one electron domain. Therefore, this compound has three electron domains: one for the C=O double bond and one for each C-Cl single bond.[2][3]

-

Electron Geometry: With three electron domains, the arrangement that minimizes repulsion is trigonal planar, with the electron domains positioned at approximately 120° angles to each other in a single plane.[2][5]

-

Molecular Geometry: Since there are no lone pairs of electrons on the central carbon atom, the molecular geometry is the same as the electron geometry.[1][3]

Therefore, VSEPR theory predicts that the this compound molecule has a trigonal planar geometry.[1][2][3]

Quantitative Molecular Structure Data

Experimental methods have confirmed the trigonal planar structure of this compound. The precise bond lengths and angles have been determined through techniques such as gas electron diffraction and microwave spectroscopy.

| Parameter | Experimental Value | Reference |

| C=O Bond Length | 1.18 Å | [6][7] |

| C-Cl Bond Length | 1.74 Å | [6][7] |

| Cl-C-Cl Bond Angle | 111.8° | [6][7] |

The deviation of the Cl-C-Cl bond angle from the ideal 120° of a perfect trigonal planar geometry is attributed to the greater repulsion of the C=O double bond's electron density compared to the C-Cl single bonds.

Experimental Determination of Molecular Geometry

The quantitative data presented above are primarily derived from gas electron diffraction and microwave spectroscopy. Below are detailed, synthesized protocols for these key experiments as they would be applied to a small molecule like this compound.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase by analyzing the scattering pattern of an electron beam interacting with the molecules.

Methodology:

-

Sample Preparation and Introduction: A gaseous sample of high-purity this compound is introduced into a high-vacuum diffraction chamber (typically at a pressure of 10⁻⁷ mbar). The gas effuses through a fine nozzle (approximately 0.2 mm in diameter), forming a molecular beam that intersects with the electron beam.

-

Electron Beam Generation: A beam of high-energy electrons (typically 40-60 keV) is generated from a heated filament (electron gun) and accelerated towards the molecular beam.

-

Scattering and Detection: As the electrons pass through the molecular beam, they are scattered by the electrostatic potential of the this compound molecules. The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). A beam stop is used to prevent the intense, unscattered central beam from damaging the detector.

-

Data Collection and Analysis: The diffraction pattern is recorded, and the intensity of the scattered electrons as a function of the scattering angle is measured. This creates a molecular intensity curve.

-

Structural Refinement: The experimental molecular intensity curve is compared to theoretical curves calculated for various molecular geometries. A least-squares refinement process is used to find the structural model (bond lengths and angles) that best fits the experimental data.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which the molecular geometry can be deduced.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a sample cell within the spectrometer.

-

Microwave Radiation: A source, such as a klystron or a backward-wave oscillator, generates monochromatic microwave radiation. The frequency of this radiation is swept over a range.

-

Absorption and Detection: The microwave radiation is passed through the sample cell. When the frequency of the microwaves matches the energy difference between two rotational energy levels of the this compound molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation.

-

Spectrum Generation: A plot of absorption intensity versus frequency is generated, resulting in a rotational spectrum with sharp absorption lines.

-

Analysis and Structure Determination: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. These constants are related to the moments of inertia, which in turn depend on the bond lengths and angles. By analyzing the rotational spectra of different isotopic species of this compound (e.g., with ¹³C or ³⁷Cl), a precise and unambiguous determination of the molecular structure can be achieved.

Visualizing Key Concepts and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the logical application of VSEPR theory and a relevant biological pathway involving this compound.

VSEPR Theory Application to this compound

This compound-Induced NF-κB Signaling Pathway in Toxicology

This compound is a potent toxic agent, and its inhalation can lead to acute lung injury. One of the key signaling pathways activated by this compound exposure is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation.[3]

References

- 1. scribd.com [scribd.com]

- 2. tutorhelpdesk.com [tutorhelpdesk.com]

- 3. The Synthetic LXR Agonist GW3965 Attenuates this compound‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 5. US7547801B2 - Process for the continuous preparation of isocyanates - Google Patents [patents.google.com]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Fundamental Physical and Chemical Properties of Phosgene Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosgene (carbonyl dichloride, COCl₂) is a colorless, volatile, and highly toxic gas at room temperature.[1][2] It is characterized by an odor reminiscent of freshly cut hay or green corn at low concentrations, though this provides inadequate warning of hazardous levels.[1][2] Historically notorious for its use as a chemical warfare agent in World War I, this compound is now a crucial industrial chemical intermediate.[3][4] Its primary applications are in the synthesis of polymers, notably polyurethanes and polycarbonates, as well as in the production of pesticides, dyes, and pharmaceuticals.[3]

This technical guide provides a comprehensive overview of the fundamental physical, chemical, and toxicological properties of this compound. It is intended to serve as a core resource for professionals in research and drug development who require detailed and well-structured information on this compound. The guide includes quantitative data summarized in tables, detailed experimental protocols for its analysis, and visualizations of its toxicological pathways.

Physical Properties

This compound is a gas at standard temperature and pressure but is often handled as a liquefied compressed gas.[5] Its physical properties are critical for understanding its behavior in both industrial and environmental settings.

| Property | Value | Units |

| Molecular Formula | COCl₂ | |

| Molecular Weight | 98.91 | g/mol [4] |

| Boiling Point | 8.2 (at 760 mmHg) | °C[1] |

| Melting Point | -118 | °C[4] |

| Vapor Density | 3.48 (air = 1) | |

| Vapor Pressure | 1215 (at 20 °C) | mmHg[2] |

| Liquid Density | 1.432 (at 0 °C) | g/cm³[4] |

| Gas Density | 4.248 (at 15 °C) | g/L[4] |

| Solubility in Water | Reacts slowly (hydrolyzes) | [4] |

| Solubility in Organic Solvents | Soluble in benzene, toluene (B28343), acetic acid, and most liquid hydrocarbons. | [4] |

Chemical Properties and Reactivity

This compound's high reactivity is central to both its industrial utility and its toxicity. As a dichloride of carbonic acid, it is a potent acylating agent.[1]

| Reaction Type | Reactant(s) | Product(s) | Notes |

| Hydrolysis | Water (H₂O) | Carbon Dioxide (CO₂) + Hydrochloric Acid (HCl) | This reaction is slow in pure water but is the basis for some of its toxic effects on moist lung tissue.[2][4] |

| Aminolysis | Ammonia (B1221849) (NH₃) | Urea (CO(NH₂)₂) + Ammonium Chloride (NH₄Cl) | Reacts readily with ammonia and amines.[6] |

| Alcoholysis | Alcohols (R-OH) | Chloroformates and Carbonates | A key reaction in organic synthesis. |

| Acylation | Amines (-NH₂), Hydroxyls (-OH), Sulfhydryls (-SH) | Amides, Esters, Thioesters | This reaction with nucleophilic groups on macromolecules is a primary mechanism of its toxicity.[2][4] |

| Thermal Decomposition | Heat (>200 °C) | Carbon Monoxide (CO) + Chlorine (Cl₂) | This compound reverts to its precursors at elevated temperatures.[6] |

Toxicological Properties and Signaling Pathways

The high toxicity of this compound is primarily due to its effects on the pulmonary system following inhalation. The low water solubility of this compound allows it to bypass the upper respiratory tract and penetrate deep into the lungs, reaching the alveoli.[2] There, its reactivity leads to significant damage to the blood-air barrier, culminating in potentially fatal pulmonary edema.[4] The onset of severe symptoms can be delayed for several hours after exposure.[2]

The toxicity of this compound is multifaceted, involving direct chemical reactions with cellular components and the activation of complex signaling cascades.

Key Mechanisms of this compound Toxicity

-

Acylation of Macromolecules : The electrophilic carbonyl carbon of this compound readily reacts with nucleophilic groups (-NH₂, -OH, -SH) found in proteins, lipids, and nucleic acids.[7][8] This acylation disrupts the structure and function of these essential biomolecules, leading to irreversible membrane damage and enzyme inhibition.[1][2]

-

Oxidative Stress : this compound exposure leads to the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant.[7] This depletion, coupled with the potential inactivation of antioxidant enzymes like mitochondrial superoxide (B77818) dismutase 2 (SOD2), results in a massive increase in reactive oxygen species (ROS).[7][9] The resulting oxidative stress causes widespread damage to cells and tissues.

-

Inflammation and Immune Response : Damage to alveolar cells triggers a potent inflammatory response.[7] This involves the activation of signaling pathways such as p38 MAPK and NF-κB, leading to the release of pro-inflammatory cytokines like IL-1β and TNF-α.[7][10] This inflammatory cascade further increases the permeability of the alveolar-capillary barrier.[8]

-

TRP Channel Activation : this compound activates Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV4, on sensory nerves and endothelial cells in the lungs.[7][11] This activation causes an influx of calcium ions (Ca²⁺), leading to neurogenic inflammation, bronchoconstriction, and increased vascular permeability, all of which contribute to the formation of pulmonary edema.[7][11]

Caption: High-level overview of this compound-induced lung injury.

Caption: Molecular signaling pathways of this compound toxicity.

Experimental Protocols for Analysis

Accurate detection and quantification of this compound are critical for industrial hygiene and environmental monitoring. Various methods exist, with gas chromatography being one of the most robust and widely used.

OSHA Method 61: Determination of this compound in Air

This method provides a reliable means for collecting and analyzing airborne this compound in workplace environments.[12][13]

Principle: this compound in the air is collected by drawing it through a solid sorbent tube containing XAD-2 resin coated with a derivatizing agent, 2-(hydroxymethyl)piperidine (2-HMP). This compound reacts with 2-HMP to form a stable, non-volatile derivative. This derivative is then desorbed from the resin using toluene and analyzed by gas chromatography (GC) with a nitrogen-selective detector (NPD) or a mass spectrometer (MS).[12][13]

Detailed Methodology:

-

Sampling:

-

Apparatus: A calibrated personal sampling pump capable of a flow rate of 0.5 to 1 L/min, connected to a solid sorbent tube (SKC 226-117 or equivalent) containing 150 mg of 2-HMP-coated XAD-2 in the front section and 75 mg in the back-up section.

-

Procedure: A known volume of air (recommended up to 240 L for TWA measurements) is drawn through the sorbent tube at a constant flow rate (e.g., 1 L/min).[14] If low humidity is expected, the sample volume should be reduced.[14] After sampling, the tubes are sealed and sent to the laboratory for analysis.

-

-

Sample Preparation (Desorption):

-

The glass sorbent tube is opened, and the front and back sections are transferred to separate 2-mL vials.

-

1.0 mL of toluene is added to each vial.

-

The vials are sealed and allowed to stand for at least 30 minutes with occasional agitation to ensure complete desorption of the derivative.

-

-

Analysis:

-

Apparatus: A gas chromatograph equipped with a nitrogen-selective detector (NPD) or a mass spectrometer (MS).

-

GC Conditions (Example):

-

Column: Fused silica (B1680970) capillary column suitable for the analysis of the derivative (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 250 °C at 15 °C/min.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Helium.

-

-

Calibration: A calibration curve is prepared by analyzing standard solutions of the this compound derivative in toluene at several concentrations.

-

Quantification: The sample extracts are injected into the GC, and the peak area of the derivative is compared to the calibration curve to determine the mass of this compound collected. The airborne concentration is then calculated based on the mass found and the volume of air sampled.

-

Caption: Experimental workflow for OSHA Method 61.

Conclusion

This compound remains a chemical of significant industrial importance, but its high reactivity and toxicity necessitate a thorough understanding of its properties for safe handling and for the development of potential therapeutics against exposure. This guide has summarized its core physical and chemical characteristics, detailed the complex molecular pathways underlying its toxicity, and provided an in-depth protocol for its analytical determination. This information serves as a foundational resource for researchers and professionals working with or studying this hazardous compound.

References

- 1. This compound | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. Frontiers | this compound-Induced acute lung injury: Approaches for mechanism-based treatment strategies [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | NIOSH | CDC [archive.cdc.gov]

- 6. americanchemistry.com [americanchemistry.com]

- 7. Mechanism of this compound-Induced Acute Lung Injury and Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute inhalation injury - Wikipedia [en.wikipedia.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Sulforaphane attenuates this compound-induced acute lung injury via the Nrf2-HO-1/NQO1 pathway - Lu - Journal of Thoracic Disease [jtd.amegroups.org]

- 11. Transient Receptor Potential (TRP) Channels as a Therapeutic Target for Intervention of Respiratory Effects and Lethality from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. osha.gov [osha.gov]

- 14. This compound (CARBONYL CHLORIDE) | Occupational Safety and Health Administration [osha.gov]

A Technical Guide to the Reactivity and Hydrolysis of Phosgene (COCl₂)

Audience: Researchers, Scientists, and Drug Development Professionals